Cas no 14057-18-2 (2,4(1H,3H)-Pyrimidinedione,1-(2,3,5-tri-O-acetyl-b-D-arabinofuranosyl)-)

2,4(1H,3H)-Pyrimidinedione,1-(2,3,5-tri-O-acetyl-b-D-arabinofuranosyl)- structure
14057-18-2 structure
Productnaam:2,4(1H,3H)-Pyrimidinedione,1-(2,3,5-tri-O-acetyl-b-D-arabinofuranosyl)-
CAS-nummer:14057-18-2
MF:C15H18N2O9
MW:370.311424732208
CID:229556
PubChem ID:254731

2,4(1H,3H)-Pyrimidinedione,1-(2,3,5-tri-O-acetyl-b-D-arabinofuranosyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4(1H,3H)-Pyrimidinedione,1-(2,3,5-tri-O-acetyl-b-D-arabinofuranosyl)-
    • [3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
    • 1-(2-O,3-O,5-O-Triacetyl-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione
    • Spongouridine 2',3',5'-triacetate
    • 1-(2-O,3-O,5-O-Triacetyl-beta-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione
    • NSC-79269
    • 2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • 14057-18-2
    • NSC79269
    • SB18970
    • SCHEMBL19308912
    • HMS1537E07
    • [3,4-diacetyloxy-5-(2,4-dioxo(1,3-dihydropyrimidinyl))oxolan-2-yl]methyl aceta te
    • LS-14407
    • TimTec1_001151
    • AKOS015963347
    • NCGC00174736-01
    • [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
    • 1-(2,3,5-tri-o-acetylpentofuranosyl)pyrimidine-2,4(1h,3h)-dione
    • 2-[(acetyloxy)methyl]-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • DTXSID10863320
    • AC-3214
    • 2',3',5'-Triacetyluridine
    • BRD-A05825277-001-01-6
    • CHEMBL304540
    • CBDivE_000346
    • FT-0601306
    • Inchi: InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)
    • InChI-sleutel: AUFUWRKPQLGTGF-UHFFFAOYSA-N
    • LACHT: CC(OCC1OC(N2C=CC(=O)NC2=O)C(OC(=O)C)C1OC(=O)C)=O

Berekende eigenschappen

  • Exacte massa: 370.10124
  • Monoisotopische massa: 370.101
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 660
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _0.5
  • Topologisch pooloppervlak: 138A^2

Experimentele eigenschappen

  • Dichtheid: 1.43
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 137.54
  • LogboekP: -1.13950
Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd